3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a coumarin moiety, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Coumarin Synthesis: The coumarin moiety can be prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Esterification: The final step involves the esterification of the coumarin derivative with 4-methoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole and coumarin moieties can participate in binding interactions, while the methoxybenzoate group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
Uniqueness
The presence of the methoxy group in 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate distinguishes it from similar compounds, potentially enhancing its solubility and modifying its biological activity. This unique structural feature may make it more suitable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H15NO5S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C21H15NO5S/c1-12-22-18(11-28-12)17-9-14-5-8-16(10-19(14)27-21(17)24)26-20(23)13-3-6-15(25-2)7-4-13/h3-11H,1-2H3 |
InChI Key |
HDSPLKBOXWORAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)OC)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.